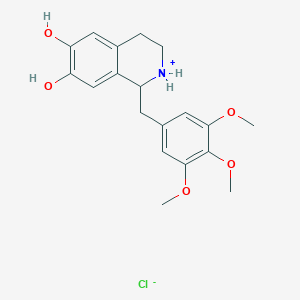
2-Chloroethenylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethenylcyclohexane is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is also known as hexachlorocyclopentadiene, and it is an important intermediate compound used in the synthesis of many other chemicals. This compound has been studied extensively due to its unique structure and properties, making it an important area of research in the field of chemistry.
Mechanism of Action
The mechanism of action of 2-Chloroethenylcyclohexane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of normal cellular processes, ultimately resulting in the death of the cell.
Biochemical and Physiological Effects:
Studies have shown that exposure to 2-Chloroethenylcyclohexane can lead to a range of biochemical and physiological effects. These effects include liver damage, kidney damage, and neurological damage. Additionally, it has been shown to have carcinogenic properties, making it potentially harmful to human health.
Advantages and Limitations for Lab Experiments
The use of 2-Chloroethenylcyclohexane in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is stable and can be stored for long periods of time. However, there are limitations to its use. It is toxic and potentially harmful to human health, making it necessary to handle with care. Additionally, it has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Chloroethenylcyclohexane. One area of interest is its potential use as a flame retardant in various materials. Additionally, further studies are needed to fully understand its mechanism of action and potential health effects. Finally, there is a need for the development of safer and more effective alternatives to this compound for use in various applications.
Synthesis Methods
The synthesis of 2-Chloroethenylcyclohexane can be achieved through several methods. The most common method involves the reaction of cyclohexene with hexachlorocyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride. This method produces high yields of the compound and is relatively simple to perform.
Scientific Research Applications
2-Chloroethenylcyclohexane has been extensively studied for its potential applications in various fields of science. It has been found to be useful in the synthesis of other chemicals such as pesticides, herbicides, and pharmaceuticals. Additionally, it has been studied for its potential use as a flame retardant in various materials.
properties
CAS RN |
15963-69-6 |
|---|---|
Molecular Formula |
C22H18As2N4O14S2 |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
2-chloroethenylcyclohexane |
InChI |
InChI=1S/C8H13Cl/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI Key |
YVVZMSBDWZBPCS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C=CCl |
Canonical SMILES |
C1CCC(CC1)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)

![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
